molecular formula C10H14N2 B578114 2-Methyl-4-(pyrrolidin-2-yl)pyridine CAS No. 1256805-56-7

2-Methyl-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B578114
CAS No.: 1256805-56-7
M. Wt: 162.236
InChI Key: QDNHYALVCLANTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine ring and a methyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.

Mode of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound might interact with its targets in a specific orientation, leading to changes in the targets’ function.

Biochemical Pathways

Given that compounds with a pyrrolidine ring have shown activity against ck1γ and ck1ε , it can be inferred that the compound might affect pathways involving these kinases.

Result of Action

Compounds with a pyrrolidine ring have shown nanomolar activity against ck1γ and ck1ε , suggesting that the compound might have a significant effect at the molecular and cellular level.

Action Environment

It is known that the biological activity of compounds with a pyrrolidine ring can be influenced by steric factors , which could be considered an aspect of the compound’s action environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Methyl-4-(pyrrolidin-2-yl)pyridine involves the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction typically requires a base, such as potassium carbonate, and is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrrolidine ring attacks the bromine-substituted pyridine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and to minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyridine ring to a piperidine ring.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-Methyl-4-(pyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.

    Pyridine: A six-membered nitrogen-containing aromatic ring.

    Piperidine: A six-membered nitrogen-containing ring, similar to pyrrolidine but with an additional carbon atom.

Uniqueness

2-Methyl-4-(pyrrolidin-2-yl)pyridine is unique due to its combination of a pyridine ring with a pyrrolidine ring and a methyl group. This structure provides a unique set of chemical properties and biological activities that are not found in simpler compounds like pyrrolidine or pyridine. The presence of both aromatic and saturated rings allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-7-9(4-6-11-8)10-3-2-5-12-10/h4,6-7,10,12H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNHYALVCLANTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.